(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid
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Overview
Description
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through electrophilic aromatic substitution.
Esterification and Coupling: The bromophenyl intermediate is then coupled with a tetradecanoic acid derivative through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to phenyl or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystals and polymers.
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
Uniqueness
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is unique due to its combination of a bromophenyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in diverse research and industrial applications.
Properties
CAS No. |
216013-02-4 |
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Molecular Formula |
C22H33BrO4 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid |
InChI |
InChI=1S/C22H33BrO4/c1-2-3-4-5-6-7-8-9-10-11-20(16-22(25)26)27-17-21(24)18-12-14-19(23)15-13-18/h12-15,20H,2-11,16-17H2,1H3,(H,25,26)/t20-/m1/s1 |
InChI Key |
GWBUPOUISMKBEZ-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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